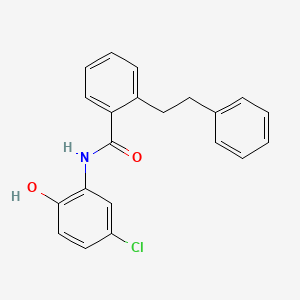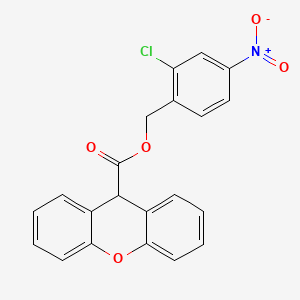![molecular formula C16H15BrN2O3 B4208380 4-Bromo-N~1~-[2-(2-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B4208380.png)
4-Bromo-N~1~-[2-(2-methoxyanilino)-2-oxoethyl]benzamide
Overview
Description
4-Bromo-N~1~-[2-(2-methoxyanilino)-2-oxoethyl]benzamide is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N~1~-[2-(2-methoxyanilino)-2-oxoethyl]benzamide typically involves multiple steps. One common method starts with the bromination of phenol to produce 4-bromophenol . This intermediate can then undergo further reactions to introduce the methoxy group and the amide linkage. For instance, chloroacetyl chloride can be reacted with 4-bromo-phenylthiazol-2-amine in the presence of triethylacetic acid and ethanol to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N~1~-[2-(2-methoxyanilino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide linkage can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the amide linkage would produce an amine derivative.
Scientific Research Applications
4-Bromo-N~1~-[2-(2-methoxyanilino)-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its ability to interact with proteins and other biomolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-N~1~-[2-(2-methoxyanilino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated benzamides and methoxy-substituted benzamides. Examples include:
Uniqueness
What sets 4-Bromo-N~1~-[2-(2-methoxyanilino)-2-oxoethyl]benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the bromine atom and the methoxy group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-[2-(2-methoxyanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-22-14-5-3-2-4-13(14)19-15(20)10-18-16(21)11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFANYDFCLJESPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cyanomethyl)phenyl]-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4208298.png)
![1-[2-(1-Chloronaphthalen-2-yl)oxyethylamino]propan-2-ol](/img/structure/B4208307.png)
![1-[3-(4-Methylphenyl)sulfanylpropylamino]propan-2-ol;oxalic acid](/img/structure/B4208313.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2-piperidin-1-ylacetamide](/img/structure/B4208330.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4208339.png)

![ethyl 4-methyl-5-{[(1-phenylethyl)amino]carbonyl}-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4208348.png)

![4-ethoxy-N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4208356.png)
![N-(1,3-dioxobenzo[de]isoquinolin-6-yl)-2-phenylsulfanylacetamide](/img/structure/B4208364.png)
![Ethyl 4-{2-[(4-bromobenzoyl)amino]acetyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4208376.png)
![N~1~-(2-Morpholino-2-oxoethyl)-2-[(phenylsulfonyl)amino]acetamide](/img/structure/B4208386.png)
![N~1~-(3-Chlorophenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4208395.png)
![Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-[(1-phenylethyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B4208400.png)
